molecular formula C17H24N2O B10965316 2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one

2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one

Cat. No.: B10965316
M. Wt: 272.4 g/mol
InChI Key: JMDRVFRVQRZGSK-UHFFFAOYSA-N
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Description

1-(4-Allylpiperazino)-2-phenyl-1-butanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-allylpiperazino)-2-phenyl-1-butanone typically involves the reaction of 4-allylpiperazine with 2-phenyl-1-butanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 1-(4-allylpiperazino)-2-phenyl-1-butanone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Allylpiperazino)-2-phenyl-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of phenylbutanoic acid or phenylbutanone derivatives.

    Reduction: Formation of 1-(4-allylpiperazino)-2-phenyl-1-butanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-allylpiperazino)-2-phenyl-1-butanone involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The allyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Allylpiperazino)-2-phenyl-1-propanone: Similar structure but with a shorter carbon chain.

    1-(4-Allylpiperazino)-2-phenyl-1-pentanone: Similar structure but with a longer carbon chain.

    1-(4-Allylpiperazino)-2-phenyl-1-hexanone: Similar structure but with an even longer carbon chain.

Uniqueness

1-(4-Allylpiperazino)-2-phenyl-1-butanone is unique due to its specific combination of the piperazine ring, allyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

2-phenyl-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C17H24N2O/c1-3-10-18-11-13-19(14-12-18)17(20)16(4-2)15-8-6-5-7-9-15/h3,5-9,16H,1,4,10-14H2,2H3

InChI Key

JMDRVFRVQRZGSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC=C

Origin of Product

United States

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